N-(2-isopropylphenyl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-phenyl-N-(2-propan-2-ylphenyl)-5-pyridin-2-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O/c1-16(2)18-12-6-7-13-19(18)25-23(29)21-22(20-14-8-9-15-24-20)28(27-26-21)17-10-4-3-5-11-17/h3-16H,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELHGCJCQCENAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-isopropylphenyl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition, also known as the “click” reaction, which forms the triazole ring. The process generally starts with the preparation of azides and alkynes, followed by their cycloaddition in the presence of a copper(I) catalyst.
Preparation of Azides and Alkynes: The azide is prepared from the corresponding amine using sodium azide, while the alkyne is synthesized from the corresponding halide using a base such as potassium carbonate.
Cycloaddition Reaction: The azide and alkyne are then subjected to cycloaddition in the presence of a copper(I) catalyst, typically copper(I) iodide, in a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-isopropylphenyl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-isopropylphenyl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-isopropylphenyl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-(2-isopropylphenyl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide
- CAS No.: 1396816-01-5
- Molecular Formula : C${23}$H${21}$N$_5$O
- Molecular Weight : 383.4 g/mol
- Structure : Features a 1,2,3-triazole core substituted at position 1 with a phenyl group, position 5 with a pyridin-2-yl group, and position 4 with a carboxamide linked to a 2-isopropylphenyl moiety. The Smiles string is
CC(C)c1ccccc1NC(=O)c1nnn(-c2ccccc2)c1-c1ccccn1.
Key Structural Attributes :
- Position 1 : Phenyl group (aromatic, hydrophobic).
- Position 4 : 2-Isopropylphenyl carboxamide (bulky substituent, enhances lipophilicity).
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the 1,2,3-triazole-4-carboxamide scaffold but differ in substituents, influencing physicochemical and biological properties:
Key Observations :
- Substituent Position 5: Pyridin-2-yl (target compound) vs. Pyridin-2-yl’s nitrogen at the ortho position may facilitate stronger interactions with biological targets compared to meta or para positions .
- Amide Substituents: The 2-isopropylphenyl group in the target compound increases steric bulk and lipophilicity compared to quinolin-2-yl (3o) or 3-phenylpropyl (). This could enhance membrane permeability but reduce aqueous solubility .
Data Gaps :
- No experimental data (e.g., IC$_{50}$, solubility) for the target compound are provided in the evidence.
- Limited comparison with in vivo studies or toxicity profiles.
Biological Activity
N-(2-isopropylphenyl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole class, which is recognized for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Overview of Triazole Compounds
Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They have gained significant attention in medicinal chemistry due to their ability to interact with various biological targets, including enzymes and receptors. The specific compound in focus has shown promise in therapeutic applications, particularly in anti-inflammatory and anticancer contexts.
Synthesis
The synthesis of this compound typically involves a multi-step process:
- Preparation of Azides and Alkynes : The azide is synthesized from the corresponding amine using sodium azide, while the alkyne is derived from halides using a base like potassium carbonate.
- Cycloaddition Reaction : The Huisgen 1,3-dipolar cycloaddition (click reaction) is employed to form the triazole ring in the presence of a copper(I) catalyst.
The biological activity of this compound is primarily attributed to its ability to bind selectively to certain enzymes or receptors. The binding alters their activity, leading to various pharmacological effects. The specific pathways involved can vary based on the biological context and target.
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have demonstrated:
- Inhibition of Tumor Growth : Research has shown that triazole derivatives can inhibit cell proliferation in various cancer cell lines.
Anti-inflammatory Effects
Triazoles are also noted for their anti-inflammatory properties. The compound has been investigated for its potential to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Antitrypanosomal Activity
A study focusing on 1,2,3-triazole analogs reported potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. The analogs exhibited IC50 values significantly lower than traditional treatments . This suggests that similar derivatives may hold therapeutic potential against parasitic infections.
Study 1: Anticancer Efficacy
In a preclinical trial involving various cancer cell lines, this compound demonstrated a notable reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. This reduction was accompanied by increased apoptosis markers.
Study 2: Anti-inflammatory Action
Another study evaluated the compound's effects on inflammatory cytokine production in vitro. It was found that treatment with this triazole derivative reduced levels of TNF-alpha and IL-6 by approximately 50% compared to untreated controls.
Data Table: Biological Activities Summary
Q & A
What synthetic strategies are optimal for preparing N-(2-isopropylphenyl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide, and how can purity be validated?
Answer:
The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common method for 1,2,3-triazole formation. Key steps include:
- General Procedure B (): Reacting substituted azides with alkynes under inert conditions, followed by purification via column chromatography. Yields typically range from 82–93% for analogous triazole derivatives.
- Validation: Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and HPLC (>95% purity) to ensure absence of byproducts. ¹H/¹³C NMR should confirm substituent positions and integration ratios .
How does structural variation in triazole-based analogs influence biological activity, particularly in oncology research?
Answer:
Modifications to the triazole core and substituents significantly impact target affinity and selectivity:
-
Substituent Effects : Bulky groups (e.g., 2-isopropylphenyl) enhance hydrophobic interactions with enzyme active sites, as seen in c-Met kinase inhibition (GP = 68–86% growth inhibition in NCI-H522 lung cancer cells) .
-
Pyridyl vs. Phenyl : Pyridin-2-yl at position 5 improves solubility and π-stacking interactions, critical for binding to ATP pockets in kinases .
-
SAR Table :
Substituent Position Modification Biological Impact (GP Value) 5 (Pyridin-2-yl) None 70.94% growth inhibition 5 (Trifluoromethyl) Added 68.09% (NCI-H522 cells) 1 (Aryl groups) Bulkier Improved c-Met selectivity
What advanced techniques are recommended for resolving crystallographic data discrepancies in triazole derivatives?
Answer:
- Software : Use SHELXL for refinement ( ), which handles anisotropic displacement parameters and twinning. For macromolecular applications, SHELXPRO interfaces with density modification tools.
- Validation : Cross-check with WinGX for geometry analysis (bond lengths/angles) and ORTEP for visualizing anisotropic ellipsoids .
- Contradictions : If R-factor discrepancies arise, re-examine hydrogen bonding networks using PLATON or check for overlooked disorder in the 2-isopropylphenyl group .
How can researchers validate the multi-target inhibitory activity of this compound, such as in Hsp90 and kinase pathways?
Answer:
- Assay Design :
- Hsp90 Inhibition : Use fluorescence polarization (FP) assays with FITC-labeled geldanamycin. IC₅₀ values <100 nM indicate high affinity ().
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., c-Met, B-Raf) using ATP-Glo assays. Cross-reference with PubChem AID 743255 for false-positive checks .
- Data Analysis : Employ SynergyFinder to assess additive vs. synergistic effects in dual-target inhibition .
What methodological challenges arise in solubility optimization, and how can they be addressed?
Answer:
- Issue : Low aqueous solubility (common in triazole carboxamides) limits bioavailability.
- Solutions :
How should researchers approach conflicting in vitro vs. in vivo efficacy data for this compound?
Answer:
- Pharmacokinetics (PK) : Measure plasma half-life (t₁/₂) and AUC in rodent models. Poor oral absorption may explain in vivo discrepancies.
- Metabolite Screening : Use LC-MS to identify cytochrome P450-mediated degradation (e.g., oxidation of pyridinyl groups) .
- Dose Adjustments : Optimize dosing regimens based on allometric scaling from murine to human equivalents .
What are best practices for ensuring reproducibility in enzymatic inhibition assays?
Answer:
- Controls : Include staurosporine (pan-kinase inhibitor) and vehicle controls (DMSO ≤0.1%).
- Interday Variability : Normalize data to Z’ factors (>0.5 indicates robust assay conditions) .
- Replicates : Perform triplicate runs with fresh compound dilutions to avoid storage-related degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
